4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-26(18-7-3-4-8-18)31(28,29)19-13-11-17(12-14-19)24(27)25-22-15-16-23(30-2)21-10-6-5-9-20(21)22/h5-6,9-16,18H,3-4,7-8H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZRNMKHJHMUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Sulfamoyl Group: This step involves the reaction of cyclopentylamine with methylsulfonyl chloride to form the cyclopentyl(methyl)sulfamoyl intermediate.
Coupling with Naphthalene Derivative: The intermediate is then coupled with 4-methoxynaphthalene-1-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis of Sulfamoyl Groups
The sulfamoyl group (R1-SO2-NR2R3) is a critical pharmacophore. Comparative analysis of substituents reveals:
- Cyclopentyl vs.
- Benzyl (LMM5) vs. Cyclopentyl : Benzyl’s aromaticity may enhance π-stacking but increase metabolic instability due to phenyl ring oxidation.
Aromatic System Variations
The 4-methoxynaphthalen-1-yl group distinguishes the target compound from analogs with simpler aryl or heteroaryl systems:
- Methoxynaphthalene vs. Methoxyphenyl (LMM5) : The naphthalene system’s extended conjugation may improve target affinity but reduce solubility.
- Heteroaryl Systems (e.g., thiazol-4-yl ) : Introduce hydrogen-bonding capabilities, critical for antibacterial activity.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Cyclopentyl groups are less prone to oxidation than benzyl (LMM5) or furan (LMM11) substituents , suggesting improved metabolic stability.
Q & A
Q. What are the critical steps and optimized conditions for synthesizing 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Sulfamoyl Group Introduction : Reacting a benzamide precursor with cyclopentyl(methyl)amine in the presence of sulfonating agents (e.g., sulfonyl chlorides).
- Coupling Reactions : Amide bond formation between the sulfamoyl benzamide intermediate and 4-methoxynaphthalen-1-amine using coupling agents like EDC/HOBt.
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Optimization Parameters :
| Parameter | Conditions | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) or THF | |
| Temperature | 0–60°C, depending on step | |
| Catalysts/Bases | Sodium hydroxide, triethylamine | |
| Reaction Time | 6–24 hours (monitored via TLC/HPLC) |
Reaction yields (40–75%) depend on precise stoichiometry and inert atmosphere maintenance .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopentyl vs. methoxynaphthyl groups) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- IR Spectroscopy : Identification of sulfonamide (S=O stretching ~1350 cm) and amide (C=O ~1650 cm) functional groups .
- HPLC/UPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. Data Interpretation Tips :
- Compare spectral data with structurally analogous benzamide derivatives (e.g., methoxy or sulfamoyl-containing compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC-MS .
- Batch Purity : Re-evaluate synthesis batches for impurities using F NMR (if fluorinated analogs exist) or LC-MS .
Case Study : A study on a sulfamoyl benzamide analog showed conflicting IC values (1–10 µM) due to residual DMSO in stock solutions; reformulating in PBS resolved the issue .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Synthesize analogs with:
- Varied sulfamoyl substituents (e.g., ethyl vs. cyclopentyl groups).
- Modified naphthyl moieties (e.g., methoxy vs. hydroxyl groups).
- Biological Testing :
- Screen against target enzymes (e.g., kinases) and off-target panels to assess selectivity.
- Use molecular docking to prioritize analogs with predicted binding affinities .
Q. Example SAR Table :
| Analog Modification | Target Affinity (IC) | Selectivity Index |
|---|---|---|
| Cyclopentyl → Ethyl | 2.5 µM | 8.2 |
| Methoxy → Hydroxy | 12 µM | 1.5 |
| Data inferred from sulfamoyl benzamide analogs |
Q. How to analyze target interactions and mechanistic pathways for this compound?
Methodological Answer:
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified targets .
- Thermal Shift Assay : Monitor protein stabilization upon compound binding .
- Cellular Studies :
- Knockdown/Overexpression : Use siRNA or CRISPR to confirm target dependency in phenotypic assays .
- Pathway Analysis : Transcriptomics/proteomics to identify downstream effects (e.g., MAPK/ERK modulation) .
Key Finding : A related benzamide compound showed allosteric inhibition of a kinase via sulfamoyl group interactions, validated by X-ray crystallography .
Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Methodological Answer:
- Process Optimization :
- Replace batch reactors with flow chemistry for exothermic steps (e.g., sulfonylation) .
- Use immobilized reagents (e.g., polymer-supported coupling agents) to simplify purification .
- Quality Control :
- Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
- Establish acceptance criteria for impurities (e.g., ≤0.5% by HPLC) .
Scalability Data : A scaled-up synthesis of a similar sulfamoyl benzamide achieved 65% yield (50 g scale) using continuous flow methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
